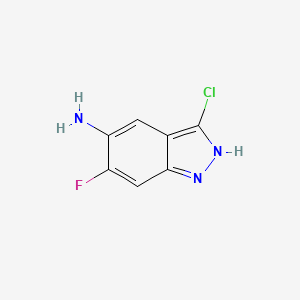

3-Chloro-6-fluoro-1H-indazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Transition Metal Catalyzed Reactions : These involve using transition metals as catalysts to form indazole rings. For instance, copper-catalyzed N–N bond formation has been employed to synthesize 1H-indazoles from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

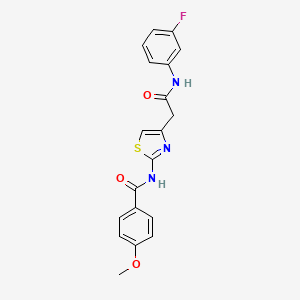

The molecular structure of 3-Chloro-6-fluoro-1H-indazol-5-amine consists of a five-membered ring with chlorine and fluorine atoms attached. The exact arrangement of atoms and bond angles can be visualized using X-ray crystallography or computational methods .

Applications De Recherche Scientifique

Synthesis of Indazoles

Indazole-containing heterocyclic compounds, such as 3-Chloro-6-fluoro-1H-indazol-5-amine, have been used in the synthesis of a wide variety of medicinal applications . The strategies for their synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Antihypertensive Applications

Indazole-containing compounds have been found to have antihypertensive properties . This makes 3-Chloro-6-fluoro-1H-indazol-5-amine a potential candidate for the development of new antihypertensive drugs.

Anticancer Applications

These compounds have also been used in the development of anticancer drugs . Their ability to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM makes them a valuable resource in cancer research .

Antidepressant Applications

Indazole-containing compounds have been found to have antidepressant properties . This suggests that 3-Chloro-6-fluoro-1H-indazol-5-amine could potentially be used in the development of new antidepressant medications.

Anti-inflammatory Applications

These compounds have been found to have anti-inflammatory properties . This suggests that 3-Chloro-6-fluoro-1H-indazol-5-amine could potentially be used in the development of new anti-inflammatory medications.

Antibacterial Applications

Indazole-containing compounds have been found to have antibacterial properties . This suggests that 3-Chloro-6-fluoro-1H-indazol-5-amine could potentially be used in the development of new antibacterial medications.

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Chemical Properties and Structure Analysis

3-Chloro-6-fluoro-1H-indazol-5-amine has specific chemical properties and structure that make it suitable for various scientific research applications .

Mécanisme D'action

Target of Action

Indazole-containing compounds, which include 3-chloro-6-fluoro-1h-indazol-5-amine, have been reported to inhibit, regulate, and modulate kinases such as chk1 and chk2 .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions of 3-Chloro-6-fluoro-1H-indazol-5-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways, particularly those involving kinases . The downstream effects of these interactions can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects.

Result of Action

Indazole derivatives have been reported to have various biological activities, including antitumor activity . The specific effects of 3-Chloro-6-fluoro-1H-indazol-5-amine on molecular and cellular processes are subjects of ongoing research.

Action Environment

The action of 3-Chloro-6-fluoro-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated place, away from direct sunlight and high temperatures . These conditions can help maintain the stability and efficacy of the compound. Additionally, the compound should be kept away from oxidizing agents or strong acids to prevent dangerous reactions .

Propriétés

IUPAC Name |

3-chloro-6-fluoro-2H-indazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHJLHKZOYJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-fluoro-1H-indazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2569172.png)

![2-(4-Butoxyphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2569175.png)

![4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2569177.png)

![N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2569181.png)